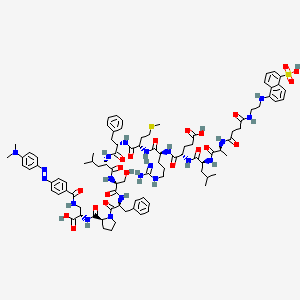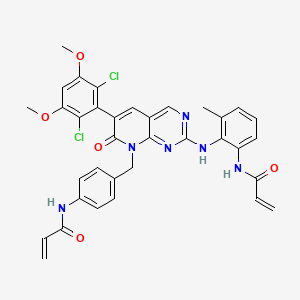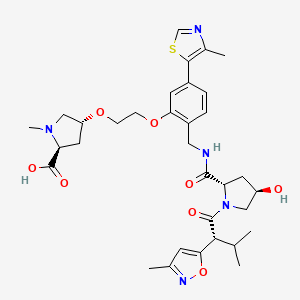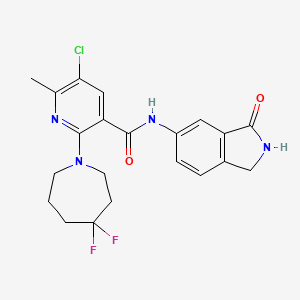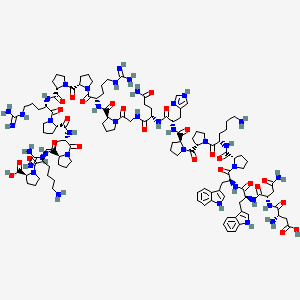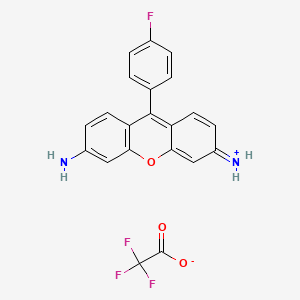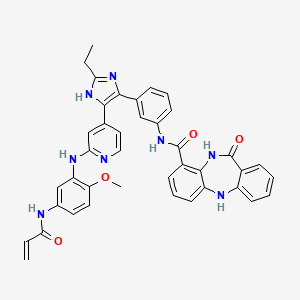
TLR7 agonist 15
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TLR7 agonist 15 is a small molecule that activates Toll-like receptor 7 (TLR7), a protein involved in the innate immune response. TLR7 is primarily expressed in immune cells such as dendritic cells and macrophages. Activation of TLR7 by agonists like this compound triggers a cascade of immune responses, including the production of cytokines and chemokines, which enhance the body’s ability to fight infections and cancer .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of TLR7 agonist 15 involves multiple steps, including the introduction of specific functional groups and the formation of heterocyclic structures. One common synthetic route involves the use of triazole tethered imidazoquinolines. The process typically includes:
- Alkylation of the imidazole moiety.
- Introduction of a 1,2,3-triazolyl moiety via triazolyl click chemistry.
- Characterization using spectroscopic techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents used include chloroform, dichloromethane, and tetrahydrofuran, which are dried and freshly distilled before use .
化学反応の分析
Types of Reactions: TLR7 agonist 15 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of ketones or aldehydes, while reduction may yield alcohols .
科学的研究の応用
TLR7 agonist 15 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the activation of TLR7 and its downstream effects.
Biology: Investigated for its role in modulating immune responses and enhancing the body’s ability to fight infections.
Medicine: Explored as a potential therapeutic agent for treating viral infections and cancer. .
Industry: Used in the development of new adjuvants for vaccines and as a tool for studying immune modulation.
作用機序
TLR7 agonist 15 exerts its effects by binding to TLR7, which is located in the intracellular endosomes of immune cells. Upon binding, TLR7 undergoes a conformational change that triggers a signaling cascade involving the MyD88-dependent pathway. This leads to the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines and type I interferons. These molecules play a crucial role in enhancing the immune response against pathogens and tumors .
類似化合物との比較
Imiquimod: A well-known TLR7 agonist used in the treatment of skin cancer and viral infections.
Resiquimod: Another TLR7 agonist with similar immunomodulatory properties.
Gardiquimod: A synthetic TLR7 agonist with potent immune-stimulatory effects
Uniqueness of TLR7 Agonist 15: this compound is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for TLR7. These modifications result in a more potent immune response compared to other TLR7 agonists. Additionally, this compound has shown improved pharmacokinetic properties, making it a promising candidate for therapeutic applications .
特性
分子式 |
C26H31N5O |
|---|---|
分子量 |
429.6 g/mol |
IUPAC名 |
N-[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]pentanamide |
InChI |
InChI=1S/C26H31N5O/c1-3-5-11-22-30-24-25(20-9-7-8-10-21(20)29-26(24)27)31(22)17-18-13-15-19(16-14-18)28-23(32)12-6-4-2/h7-10,13-16H,3-6,11-12,17H2,1-2H3,(H2,27,29)(H,28,32) |
InChIキー |
PBANGMRUPOGIHO-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)NC(=O)CCCC)C4=CC=CC=C4N=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


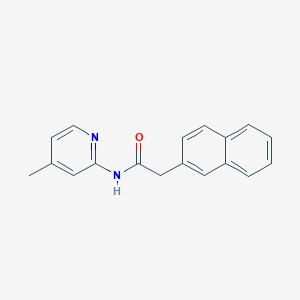

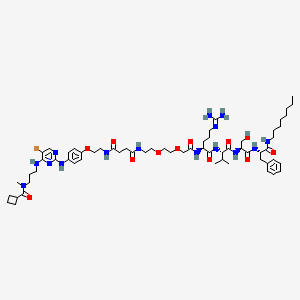
![N'-(4-chlorobenzoyl)-4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazine-1-carbohydrazide](/img/structure/B12378474.png)

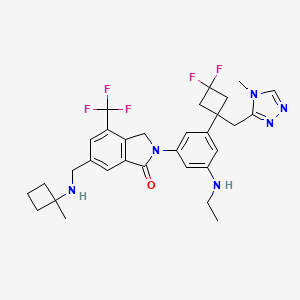
methyl phosphate](/img/structure/B12378501.png)
